molecular formula C6H10N4S B1201578 Imetit CAS No. 102203-18-9

Imetit

Cat. No. B1201578
M. Wt: 170.24 g/mol
InChI Key: PEHSVUKQDJULKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like Imetit involves dynamic imine chemistry, which is central to dynamic covalent chemistry (DCC). This process is characterized by the reversible formation of imines from amines and aldehydes, allowing the construction of complex molecules and structures through thermodynamically controlled reactions. This methodology has been instrumental in creating highly symmetrical molecules and extended structures from simple precursors, employing template-directed protocols for added structural control (Belowich & Stoddart, 2012).

Molecular Structure Analysis

The molecular structure of Imetit and related compounds can be explored through the lens of reticular synthesis and the design of new materials. This approach involves the assembly of crystalline solid-state materials from molecular building blocks using secondary building units to direct ordered frameworks. Such strategies enable the creation of materials with predetermined structures, compositions, and properties, showcasing the significance of molecular structure in determining the functionality of synthesized materials (Yaghi et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving Imetit are influenced by its imine components, with the synthesis of imines from primary alcohols and amines under ambient conditions highlighting the versatility of imine chemistry. This oxygen-promoted synthesis bypasses the need for transition-metal catalysis, illustrating the reactive and adaptable nature of imine bonds in the construction of complex chemical structures (Himmelbauer et al., 2023).

Physical Properties Analysis

The physical properties of compounds like Imetit can be modeled and predicted through molecular modeling techniques, which examine various properties such as boiling points, molar volumes, and heats of vaporization. These studies utilize structural parameters and indices to model physical properties accurately, providing insight into the behavior of these compounds under different conditions (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of Imetit are closely related to its synthesis and molecular structure, with its reactivity and interactions being key aspects of its chemical behavior. Research into the catalytic asymmetric umpolung reactions of imines, for instance, demonstrates the potential for reversing the electronic characteristics of imine functionalities, enabling new approaches to the synthesis of amines and illustrating the innovative manipulation of chemical properties for synthetic applications (Wu, Hu, Li, & Deng, 2015).

properties

IUPAC Name

2-(1H-imidazol-5-yl)ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHSVUKQDJULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043737
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imetit

CAS RN

102203-18-9
Record name 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102203-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imetit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMETIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
M Kathmann, E Schlicker, M Detzner… - … archives of pharmacology, 1993 - Springer
We determined the affinities of nordimaprit, homodimaprit, clobenpropit and imetit for H 3 binding sites (labelled by 3 HN α -methylhistamine) in rat brain cortex homogenates and their …
Number of citations: 78 link.springer.com
A Nemmar, A Delaunois, JF Beckers, J Sulon… - European journal of …, 1999 - Elsevier
… imetit (5×10 −8 M), a selective H 3 receptor agonist, prevented the capsaicin-induced release of both mediators. Imetit … evoked histamine release was inhibited by imetit. Therefore, it can …
Number of citations: 52 www.sciencedirect.com
CR Ganellin, B Bang-Andersen, YS Khalaf… - Bioorganic & medicinal …, 1992 - Elsevier
Imetit {S-[2-(imidazol-4-yl)ethyl]isothiourea} is a potent H 3 -agonist in vitro (on rat brain cortical slices; EC 50 = 1 nM) and in vivo (ED 50 ∼ 1 mg/kg per os in mice). N-Methylimetit is …
Number of citations: 31 www.sciencedirect.com
CH Yadav, AK Najmi, M Akhtar… - Toxicology Mechanisms …, 2015 - Taylor & Francis
The cardioprotective role of histamine H 3 receptor (H 3 R) agonist imetit (IMT) in isoproterenol (ISO)-induced alterations of hemodynamic and oxidative stress was investigated in Wistar …
Number of citations: 9 www.tandfonline.com
C Hass, BP Panda, R Khanam, AK Najmi… - Drug …, 2016 - thieme-connect.com
… with imetit similar to losartan attenuated norepinephrine and angiotensin II levels whereas thioperamide showed its antagonistic effect by diminishing imetit’s … : This study confirm imetit’s …
Number of citations: 9 www.thieme-connect.com
A Alves-Rodrigues, S Lemstra, RC Vollinga… - Behavioural brain …, 2001 - Elsevier
Following a previous report by our research group on discriminative properties of a series of aliphatic histamine homologues, we now studied immepip , imetit and its lower and higher …
Number of citations: 9 www.sciencedirect.com
R Yoshimoto, Y Miyamoto… - Proceedings of the …, 2006 - National Acad Sciences
… To address the antiobesity effects of imetit more precisely, we examined the acute effects of imetit on food intake and energy expenditure, using H3RKO mice maintained on a regular …
Number of citations: 116 www.pnas.org
E Kovacova, S Gavliakova, T Buday… - Clinical and Translational …, 2015 - Springer
Background Upper airway diseases (eg allergic rhinitis (AR)) are one of most common causes of chronic cough in subjects with negative X-ray finding. In UACS (upper airway cough …
Number of citations: 1 link.springer.com
GM Sun, XD Yang, XG Xu, PH Li, W Liu… - … er bi yan hou tou Jing …, 2010 - europepmc.org
Objective To explore the influence of histamine H3 receptor agonist, IMETIT and simultaneous use of IMETIT and H1-receptor antagonist, Loratadine, on the symptoms of allergic rhinitis …
Number of citations: 3 europepmc.org
M Garbarg, JM Arrang, A Rouleau… - … of Pharmacology and …, 1992 - researchgate.net
… potency and duration of action of Imetit were in the same range as those … of inhibition of HMT with respect to HA by Imetit. HA in increasing concentrations alone or together with Imetit (…
Number of citations: 221 www.researchgate.net

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